Lipase Inhibitory Activity: 2500-Fold Weaker than Orlistat, 2.5-Fold Weaker than M1
2-Hexyl-3,5-dihydroxyhexadecanoic acid (M3) exhibits an open β-lactone ring and possesses extremely weak pancreatic lipase inhibitory activity, measured as 2500-fold less than the parent drug Orlistat and 2.5-fold less than the primary metabolite M1 [1]. This quantitative difference is critical when selecting reference compounds for lipase inhibition assays, as M3's residual activity falls below pharmacologically relevant thresholds (therapeutic plasma levels average 108 ng/mL) [1].
| Evidence Dimension | Pancreatic lipase inhibitory activity (fold difference vs. Orlistat) |
|---|---|
| Target Compound Data | 2500-fold less active |
| Comparator Or Baseline | Orlistat (parent drug) = 1×; M1 impurity = 1000-fold less active |
| Quantified Difference | M3 is 2.5× less active than M1, 2500× less active than Orlistat |
| Conditions | In vitro lipase assay; clinical PK study (plasma levels measured at 2–4 h post-dose) |
Why This Matters
Researchers requiring a lipase-inactive or minimally active control compound can select M3 over M1 or Orlistat, ensuring assay specificity and minimizing confounding inhibitory signals.
- [1] Xenical (Orlistat) Prescribing Information, H2-Pharma LLC, Section 12.3 Pharmacokinetics, Page 3, 2024. View Source
